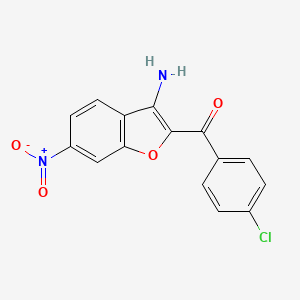

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Übersicht

Beschreibung

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is a heterocyclic compound that features a benzofuran core substituted with amino, chlorobenzoyl, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran typically involves multi-step organic reactions. One common method starts with the nitration of benzofuran to introduce the nitro group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves the acylation of the amino-substituted benzofuran with 4-chlorobenzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group at position 6 can undergo selective reduction to an amine under catalytic hydrogenation or enzymatic conditions, which is critical for prodrug activation (e.g., in antitubercular agents) .

- Electrochemical Reduction :

Amino Group Reactions

The amino group at position 3 participates in:

- Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

- Acetylation : Protected using acetic anhydride in basic media to enhance stability during further reactions .

Nucleophilic Aromatic Substitution

The 4-chlorobenzoyl moiety undergoes nucleophilic substitution under specific conditions:

- Replacement of Chlorine :

| Substituent | Reagent | Product Application |

|---|---|---|

| Cl → OCH₂CH₂N(Bu)₂ | 1-Dibutylamino-3-chloropropane | Antiarrhythmic agents |

| Cl → OCH₃ | Methanol/NaOH | Methoxy derivatives for material science |

Stability and Degradation Pathways

- Acid/Base Hydrolysis :

- Thermal Decomposition :

Key Research Findings

- Anticancer Activity : Triazole-thiadiazole-benzofuran hybrids (e.g., 12b, 12c ) exhibit 10–100× higher potency than etoposide against ovarian cancer .

- Electrochemical Behavior : Reduction potential aligns with enzymatic activation by Mycobacterium tuberculosis nitroreductase, validating its prodrug potential .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is in pharmaceutical development . The compound acts as a key intermediate in synthesizing novel pharmaceuticals, especially anti-cancer agents. Its unique structure allows it to interact effectively with biological targets, making it valuable in developing therapies aimed at treating various cancers.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that modifications to the benzofuran core can enhance the compound's efficacy against breast and colon cancer cells, highlighting its potential as a lead compound for drug development .

Organic Synthesis

In organic synthesis , this compound serves as a critical building block for creating more complex molecules. Researchers utilize it to explore new chemical reactions and pathways, enabling the synthesis of various organic compounds.

Example of Synthesis

For instance, this compound has been used to synthesize other functionalized benzofurans through acylation and nitration processes, showcasing its utility in expanding the chemical repertoire available to chemists .

Material Science

The compound is also employed in material science , particularly in formulating advanced materials such as polymers and coatings. Its properties can enhance the durability and performance of these materials.

Application in OLEDs

One notable application is in the development of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED formulations has been shown to improve color purity and efficiency compared to traditional materials, making it a promising candidate for future electronic applications .

Analytical Chemistry

In analytical chemistry , this compound serves as a standard reference material. It helps calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in analytical measurements.

Calibration Studies

Studies have indicated that using this compound as a calibration standard improves the detection limits of various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Environmental Studies

Researchers utilize this compound in environmental studies to investigate its behavior and degradation under various conditions. This research contributes to understanding pollutant dynamics and aids in developing sensors for environmental monitoring.

Pollutant Detection

The unique structure of this compound allows for the creation of sensors capable of detecting specific contaminants in water and air. Such applications are crucial for environmental protection efforts, particularly in monitoring industrial pollutants .

Wirkmechanismus

The mechanism of action of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and amino groups can facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-2-(4-chlorobenzoyl)-5-nitrobenzofuran

- 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

- 3-Amino-2-(4-chlorobenzoyl)-6-methylbenzofuran

Uniqueness

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biologische Aktivität

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H12ClN3O3

- CAS Number : 351003-28-6

Its structure features an amino group, a nitro group, and a chlorobenzoyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.

- Receptor Modulation : It has been suggested that this compound can act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity based on its binding affinity and the presence of other ligands .

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : Preliminary data suggest that it may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels |

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain.

Case Study 2: Cytotoxicity in Cancer Cells

A recent publication explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Eigenschaften

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGLTLBWGQVJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403727 | |

| Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-28-6 | |

| Record name | (3-Amino-6-nitro-2-benzofuranyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.